molecular formula C10H10BrN3S B6649801 3-(5-Bromothiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

3-(5-Bromothiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B6649801
M. Wt: 284.18 g/mol
InChI Key: NBMGPHJVKPWECM-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a bromothiophene moiety attached to a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 5-position. Subsequent steps may include cyclization reactions to form the triazolopyridine core. Reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo group makes it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: In biological research, 3-(5-Bromothiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and as a lead compound for drug discovery.

Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for developing new medications.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and pharmaceutical intermediates. Its unique chemical properties contribute to the creation of innovative products.

Mechanism of Action

The mechanism by which 3-(5-Bromothiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interactions with specific molecular targets. The bromo group enhances its reactivity, allowing it to bind to enzymes or receptors. The triazolopyridine core plays a crucial role in stabilizing these interactions, leading to biological or chemical activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating signal transduction processes.

Comparison with Similar Compounds

  • 3-(5-Bromothiophen-2-yl)prop-2-enoyl chloride

  • 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

  • (E)-3-(5-bromo thiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one

Uniqueness: 3-(5-Bromothiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine stands out due to its unique combination of a bromothiophene group and a triazolopyridine core. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S/c11-8-5-4-7(15-8)10-13-12-9-3-1-2-6-14(9)10/h4-5H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMGPHJVKPWECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=C(S3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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